

The Role of 27-O-Demethylrapamycin as a Sirolimus Impurity: A Technical Guide

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Compound of Interest

Compound Name: 27-O-Demethylrapamycin

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For Researchers, Scientists, and Drug Development Professionals

[Shanghai, China] – This technical guide provides a comprehensive overview of **27-O-demethylrapamycin**, a known impurity and metabolite of the immunosuppressant drug sirolimus (rapamycin). This document details its chemical properties, analytical detection methods, and comparative biological activity, offering critical insights for researchers and professionals in drug development and quality control.

Introduction

Sirolimus, a macrolide produced by the bacterium Streptomyces hygroscopicus, is a potent immunosuppressant widely used to prevent organ transplant rejection.[1] Its mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1] Given its therapeutic importance, ensuring the purity and quality of sirolimus is paramount. **27-O-demethylrapamycin** is a key related substance that can arise during fermentation or as a metabolite. Understanding its characteristics is essential for controlling its presence in sirolimus drug products.

Chemical Properties and Structure

27-O-demethylrapamycin is a structural analog of sirolimus, differing by the absence of a methyl group at the 27-position. This seemingly minor structural change can potentially impact its physicochemical properties and biological activity.



Property	Sirolimus	27-O-Demethylrapamycin
Molecular Formula	C51H79NO13	C50H77NO13
Molecular Weight	914.17 g/mol	900.17 g/mol
Synonyms	Rapamycin, Rapamune	27-O-Desmethylrapamycin, 27-O-Desmethylsirolimus

Regulatory Landscape and Pharmacopeial Standards

Controlling impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of ensuring patient safety and therapeutic efficacy. Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide guidelines for the control of related substances in sirolimus. While specific limits for individual unidentified impurities are often set, the monographs for sirolimus should be consulted for the most current and detailed information on acceptable levels of **27-O-demethylrapamycin** and other related compounds. Regulatory authorities provide strict guidelines for acceptable impurity levels in pharmaceutical formulations.[2]

Analytical Methodologies for Detection and Quantification

Accurate and robust analytical methods are essential for the identification and quantification of **27-O-demethylrapamycin** in sirolimus samples. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A variety of HPLC methods have been developed and validated for the analysis of sirolimus and its impurities.[3][4] These methods typically utilize a reversed-phase column and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Detection is commonly performed using an ultraviolet (UV) detector at a wavelength of approximately 278 nm.

Illustrative HPLC Method for Sirolimus and Impurity Analysis:







• Column: C18, 5 μm, 4.6 x 150 mm

• Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium acetate buffer.

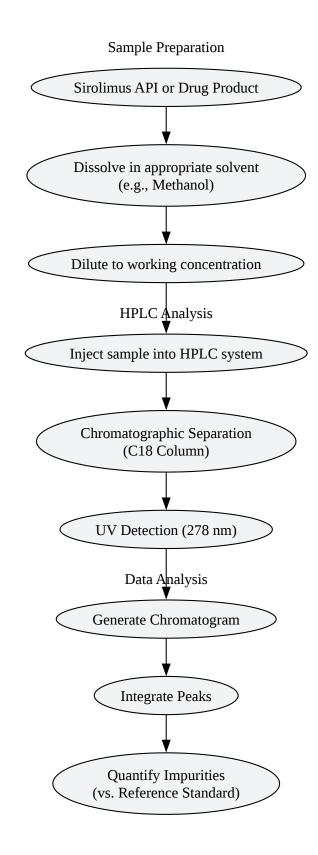
• Flow Rate: 1.5 mL/min

• Detection: UV at 278 nm

• Column Temperature: 55°C

• Injection Volume: 150 μL





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Caption: Simplified mTORC1 signaling pathway and its inhibition by sirolimus.



Immunosuppressive Activity

27-O-demethylrapamycin has been reported to possess immunosuppressive properties. However, a quantitative comparison of its potency relative to sirolimus is crucial for a comprehensive risk assessment of this impurity. In vitro assays, such as mixed lymphocyte reaction (MLR) or mitogen-stimulated T-cell proliferation assays, are commonly used to evaluate the immunosuppressive activity of compounds.

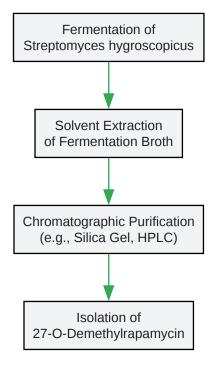
Formation and Synthesis

Understanding the pathways through which **27-O-demethylrapamycin** is formed is key to controlling its levels in the final drug product.

Biosynthesis and Fermentation

27-O-demethylrapamycin can be produced as a co-metabolite during the fermentation of Streptomyces hygroscopicus. The biosynthetic pathway of rapamycin is complex, and variations in fermentation conditions or the use of mutant strains can lead to the production of different rapamycin analogs, including demethylated forms.

General Workflow for Isolation from Fermentation





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Caption: General workflow for the isolation of **27-O-demethylrapamycin**.

Chemical Synthesis

Chemical synthesis provides a means to obtain pure **27-O-demethylrapamycin** for use as a reference standard in analytical methods and for further biological evaluation. A patented method describes the demethylation of sirolimus at the 27-position using a Lewis acid as a demethylating reagent.

Exemplary Synthetic Protocol:

- Dissolution: Dissolve sirolimus in an anhydrous solvent such as acetonitrile.
- Reagent Preparation: Prepare a solution of a Lewis acid compound (e.g., a combination of aluminum chloride and tetrabutylammonium iodide) in the same anhydrous solvent.
- Reaction: Add the Lewis acid solution dropwise to the sirolimus solution at a controlled temperature (e.g., 0-5°C) and allow the reaction to proceed for a specified time (e.g., 8-16 hours).
- Workup and Purification: Quench the reaction, remove the Lewis acid, and purify the product using chromatographic techniques such as HPLC to isolate **27-O-demethylrapamycin**.

Conclusion

27-O-demethylrapamycin is a significant impurity of sirolimus that requires careful monitoring and control. Its structural similarity to the parent compound suggests the potential for biological activity, underscoring the importance of robust analytical methods for its detection and quantification. This technical guide provides a foundational understanding of **27-O-demethylrapamycin**, from its chemical properties and analytical characterization to its biological context. Further research to establish a comprehensive profile of its immunosuppressive potency and to define its acceptable limits in pharmacopeial monographs will be critical for ensuring the quality and safety of sirolimus-based therapies.



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